REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[NH:10][C:9]([CH2:11][CH2:12][CH3:13])=[N:8][C:7]=1[C:14]([OH:17])([CH3:16])[CH3:15])=[O:5])[CH3:2].[C:18]1([C:24]([C:50]2[CH:55]=[CH:54][CH:53]=[CH:52][CH:51]=2)([C:44]2[CH:49]=[CH:48][CH:47]=[CH:46][CH:45]=2)[N:25]2[C:29]([C:30]3[CH:35]=[CH:34][CH:33]=[CH:32][C:31]=3[C:36]3[CH:41]=[CH:40][C:39]([CH2:42]Br)=[CH:38][CH:37]=3)=[N:28][N:27]=[N:26]2)[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.C(=O)([O-])[O-].[K+].[K+].[I-].[K+].ClCC1[O:67][C:68](=[O:72])[O:69][C:70]=1[CH3:71]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.CC(C)=O.C1(C)C=CC=CC=1.C(#N)C>[CH3:13][CH2:12][CH2:11][C:9]1[N:10]([CH2:42][C:39]2[CH:38]=[CH:37][C:36]([C:31]3[C:30]([C:29]4[N:25]([C:24]([C:50]5[CH:55]=[CH:54][CH:53]=[CH:52][CH:51]=5)([C:44]5[CH:45]=[CH:46][CH:47]=[CH:48][CH:49]=5)[C:18]5[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=5)[N:26]=[N:27][N:28]=4)=[CH:35][CH:34]=[CH:33][CH:32]=3)=[CH:41][CH:40]=2)[C:6]([C:4]([O:3][CH2:1][C:2]2[O:67][C:68](=[O:72])[O:69][C:70]=2[CH3:71])=[O:5])=[C:7]([C:14]([OH:17])([CH3:15])[CH3:16])[N:8]=1 |f:2.3.4,5.6,8.9|
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Name
|
|
Quantity
|
2.5 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=C(N=C(N1)CCC)C(C)(C)O
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Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(N1N=NN=C1C1=C(C=CC=C1)C1=CC=C(C=C1)CBr)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
170 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
15 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
ClCC=1OC(OC1C)=O
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 3 hrs at 30-40° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mass was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the salts
|
Type
|
WASH
|
Details
|
Salts were washed with acetone (300 ml)
|
Type
|
DISTILLATION
|
Details
|
Acetone from combine the filtrate & washings was distilled
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
TEMPERATURE
|
Details
|
The reaction mass was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
FILTRATION
|
Details
|
solid after filtration
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in Isopropyl alcohol (1500 ml)
|
Type
|
ADDITION
|
Details
|
Separately prepared solution of potassium hydroxide (180 g) in IPA (2.0 L) was added to above solution at room temperature
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
DISTILLATION
|
Details
|
Isopropyl alcohol was distilled under reduced pressure
|
Type
|
ADDITION
|
Details
|
Brine (1.0 L) & ethyl acetate (2.0 L) was added to the residue
|
Type
|
CUSTOM
|
Details
|
After layer separation aqueous layer
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate (3×1000 ml)
|
Type
|
WASH
|
Details
|
Combined ethyl acetate layer was washed with sodium bicarbonate solution (2×2.0 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
DISTILLATION
|
Details
|
Ethyl acetate was distilled completely under reduced pressure
|
Type
|
ADDITION
|
Details
|
Acetone (4.0 L) was added to the residue
|
Type
|
TEMPERATURE
|
Details
|
heated to reflux
|
Type
|
CUSTOM
|
Details
|
the solution obtained
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature
|
Type
|
CUSTOM
|
Details
|
Reaction mass
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 2-6 hrs
|
Duration
|
4 (± 2) h
|
Type
|
CUSTOM
|
Details
|
After competition of reaction
|
Type
|
FILTRATION
|
Details
|
the reaction mass was filtered
|
Type
|
DISTILLATION
|
Details
|
the acetone was distilled
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
WASH
|
Details
|
was washed with brine (3×750 ml) Toluene
|
Type
|
CUSTOM
|
Details
|
was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
Methanol (1.5 L) was added to the residue
|
Type
|
STIRRING
|
Details
|
stirred at 35° C. for 2 hr
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Reaction mass
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 0° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with (2×500 ml)
|
Type
|
TEMPERATURE
|
Details
|
chilled methanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC8=C(OC(=O)O8)C)C(C)(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 200 g | |
YIELD: CALCULATEDPERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |